

# A Technical Guide to the Physicochemical Properties and Molar Mass of (+/-)-Niguldipine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(+/-)-Niguldipine is a synthetic dihydropyridine derivative that exhibits potent activity as both a calcium channel blocker and an α1-adrenergic receptor antagonist.[1] Its dual mechanism of action makes it a subject of interest in cardiovascular research. A thorough understanding of its physicochemical properties is paramount for the design and development of effective drug delivery systems, for predicting its pharmacokinetic profile, and for ensuring its quality and stability in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physicochemical properties of racemic (±)-Niguldipine, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

#### **Physicochemical Properties**

The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For **(+/-)-Niguldipine**, these properties influence its solubility in biological fluids, its ability to cross cell membranes, and its interaction with target receptors.

#### **General and Computed Properties**

A summary of the general and computationally predicted physicochemical properties of (+/-)-**Niguldipine** is presented in Table 1. These values are primarily sourced from comprehensive



chemical databases such as PubChem.[2][3][4]

Table 1: General and Computed Physicochemical Properties of (+/-)-Niguldipine

| Property                     | Value                       | Source |
|------------------------------|-----------------------------|--------|
| Molecular Formula            | Сз6Нз9NзO6                  | [2]    |
| Molar Mass                   | 609.7 g/mol                 | [2]    |
| Exact Mass                   | 609.28388597 Da             | [2]    |
| Appearance                   | Yellow Solid                |        |
| XLogP3 (Lipophilicity)       | 6.2 - 6.8                   | [2][5] |
| Hydrogen Bond Donor Count    | 0                           | [2]    |
| Hydrogen Bond Acceptor Count | 8                           | [2]    |
| Rotatable Bond Count         | 11                          | [2]    |
| Boiling Point (Predicted)    | 729.5 ± 60.0 °C at 760 mmHg | [6]    |

Note: Most physical properties like boiling point are computationally predicted and have not been experimentally verified in the available literature.

#### **Solubility**

The solubility of a drug is a crucial factor for its bioavailability. While specific quantitative solubility data for **(+/-)-Niguldipine** in various solvents is not readily available in the literature, it is known to be soluble in dimethyl sulfoxide (DMSO). Based on the properties of similar dihydropyridine drugs like nifedipine, it is expected to be practically insoluble in water and slightly soluble in alcohols such as ethanol.[7][8][9][10] The solubility of dihydropyridines is often pH-dependent and can be influenced by the presence of co-solvents and excipients.[11]

## **Experimental Protocols**



The following sections describe detailed methodologies for the determination of key physicochemical properties and a common synthetic route for dihydropyridines like Niguldipine.

### **Determination of Partition Coefficient (LogP)**

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method is a standard experimental protocol for its determination.

Protocol: Shake-Flask Method for LogP Determination

- Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Sample Preparation: Prepare a stock solution of (+/-)-Niguldipine in a suitable solvent (e.g., DMSO).
- Partitioning: Add a small aliquot of the Niguldipine stock solution to a known volume of the noctanol and buffered aqueous phase in a separatory funnel or vial.
- Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: Carefully remove an aliquot from each phase and determine the concentration of Niguldipine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

#### **Determination of Ionization Constant (pKa)**

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's solubility and absorption at different physiological pH values. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[13][14][15] For a



compound like Niguldipine, which contains a basic nitrogen atom in the piperidine ring, determining its pKa is important.

Protocol: Potentiometric Titration for pKa Determination

- Sample Preparation: Dissolve a precisely weighed amount of (+/-)-Niguldipine in a suitable solvent system, which may be an aqueous solution or a co-solvent mixture (e.g., watermethanol) if the compound has low aqueous solubility.
- Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
- Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base, depending on the analyte. For a basic compound like Niguldipine, titration would be with an acid.
- Data Collection: Record the pH of the solution as a function of the volume of titrant added.
- Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

## Synthesis Workflow: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridines.[16][17][18][19] A general workflow for the synthesis of a 1,4-dihydropyridine, adaptable for Niguldipine, is described below.

Protocol: General Hantzsch Synthesis

- Reactant Mixture: In a round-bottom flask, combine an aldehyde (in the case of Niguldipine, 3-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., methyl acetoacetate and 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).[20]
- Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. The reaction can sometimes be performed under solvent-free conditions or in greener solvents like water.



[17][18] A catalyst, such as a Lewis or Brønsted acid, may be used to improve the reaction rate and yield.

- Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.
- Purification: The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) and can be further purified by recrystallization or column chromatography to yield the pure 1,4-dihydropyridine.

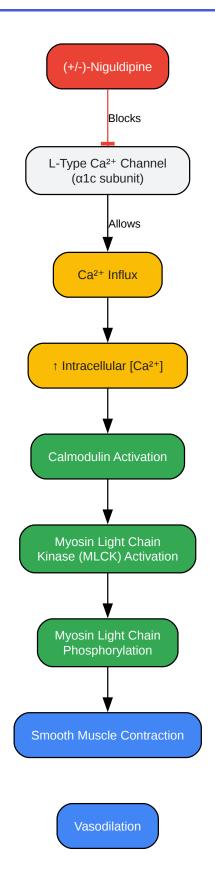
#### **Signaling Pathways**

**(+/-)-Niguldipine**'s pharmacological effects are mediated through its interaction with L-type calcium channels and  $\alpha 1A$ -adrenergic receptors.

#### L-Type Calcium Channel Blockade

Niguldipine acts as an antagonist at voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.[21][22][23][24][25] By blocking these channels, Niguldipine inhibits the influx of extracellular calcium into the smooth muscle cells. This leads to a decrease in intracellular calcium concentration, preventing the activation of calmodulin and myosin light chain kinase, which ultimately results in smooth muscle relaxation and vasodilation.





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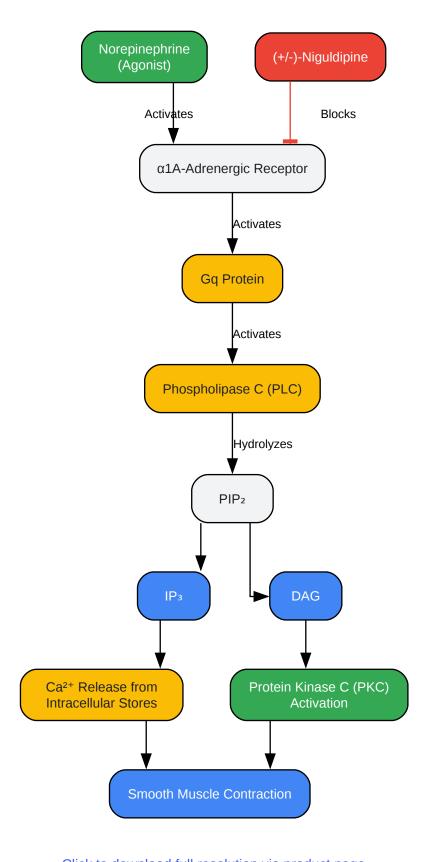
Caption: L-Type Calcium Channel Blockade by (+/-)-Niguldipine.



#### **α1A-Adrenergic Receptor Antagonism**

Niguldipine is also a potent antagonist of the  $\alpha1A$ -adrenergic receptor, which is a G-protein coupled receptor (GPCR).[26][27][28][29][30] When an agonist like norepinephrine binds to this receptor, it activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. By blocking this receptor, Niguldipine prevents this signaling cascade.





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Caption:  $\alpha$ 1A-Adrenergic Receptor Antagonism by **(+/-)-Niguldipine**.



#### Conclusion

(+/-)-Niguldipine possesses a unique pharmacological profile stemming from its dual antagonism of L-type calcium channels and  $\alpha 1A$ -adrenergic receptors. Its physicochemical properties, characterized by high lipophilicity and a basic nature, are key to its biological activity. While comprehensive experimental data on some of its properties are limited, this guide provides a foundational understanding based on available computed data and established experimental methodologies for its characterization and synthesis. The elucidation of its signaling pathways further clarifies its mechanism of action, providing a solid basis for future research and development in the field of cardiovascular therapeutics.

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